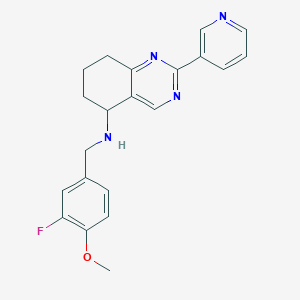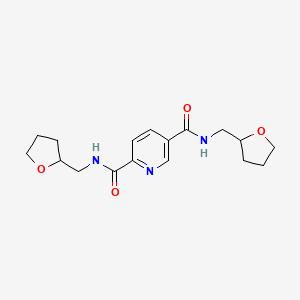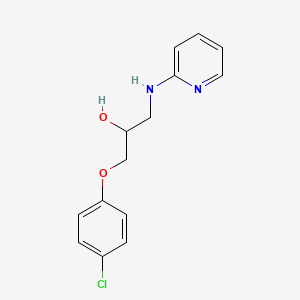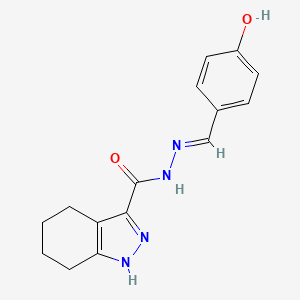![molecular formula C15H20N2OS B6085985 2-methyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B6085985.png)
2-methyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine, also known as MTOX, is a synthetic compound that has been widely used in scientific research. MTOX is a piperidine derivative that contains an oxazole ring and a thienyl group.
作用機序
The mechanism of action of 2-methyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine involves the inhibition of the reuptake of norepinephrine and dopamine. This compound binds to the transporters that are responsible for the reuptake of these neurotransmitters, which leads to an increase in the extracellular concentration of norepinephrine and dopamine. This increase in neurotransmitter concentration leads to the activation of various signaling pathways, which ultimately results in the pharmacological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the extracellular concentration of norepinephrine and dopamine, which leads to an increase in the release of other neurotransmitters such as serotonin and acetylcholine. This compound has also been shown to have vasodilatory effects, which leads to a decrease in blood pressure. In addition, this compound has been shown to have antitumor activity in certain types of cancer.
実験室実験の利点と制限
2-methyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in pure form. This compound has also been extensively studied in various scientific research studies, which makes it a well-characterized compound. However, there are also limitations to the use of this compound in lab experiments. This compound has a short half-life, which makes it difficult to use in long-term experiments. In addition, this compound has been shown to have some toxicity in certain cell lines, which limits its use in certain types of experiments.
将来の方向性
There are several future directions for the study of 2-methyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine. One potential future direction is the development of this compound analogs with improved pharmacological properties. Another potential future direction is the study of the mechanism of action of this compound in more detail. This could lead to the development of new treatments for depression, ADHD, hypertension, and cancer. Finally, the study of this compound in animal models could lead to a better understanding of its pharmacological effects and potential therapeutic uses.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. This compound has been shown to have various pharmacological effects, including the inhibition of the reuptake of norepinephrine and dopamine, vasodilatory effects, and antitumor activity. This compound has several advantages for lab experiments, including ease of synthesis and extensive characterization. However, there are also limitations to the use of this compound in lab experiments, including its short half-life and toxicity in certain cell lines. There are several future directions for the study of this compound, including the development of this compound analogs and the study of its mechanism of action in more detail.
合成法
The synthesis of 2-methyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine involves the reaction of 2-methylpiperidine with 5-methyl-2-(2-thienyl)-1,3-oxazole-4-carboxaldehyde in the presence of a catalyst. The resulting compound is then purified by column chromatography to obtain pure this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
2-methyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine has been used in various scientific research studies, including studies on the central nervous system, cardiovascular system, and cancer. This compound has been shown to have an inhibitory effect on the reuptake of norepinephrine and dopamine, which makes it a potential treatment for depression and attention deficit hyperactivity disorder (ADHD). This compound has also been shown to have vasodilatory effects, which makes it a potential treatment for hypertension. In addition, this compound has been shown to have antitumor activity in certain types of cancer.
特性
IUPAC Name |
5-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-11-6-3-4-8-17(11)10-13-12(2)18-15(16-13)14-7-5-9-19-14/h5,7,9,11H,3-4,6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCOSIRJDRPUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(OC(=N2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}benzamide](/img/structure/B6085908.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6085909.png)
![2-(2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-ylidene)-1,3-cyclohexanedione](/img/structure/B6085915.png)

![methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B6085924.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B6085936.png)
![1-[benzyl(methyl)amino]-3-{2-methoxy-5-[(4-propyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B6085940.png)

![(3S)-4-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B6085950.png)
![4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6085955.png)


![N-(2-methoxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6085980.png)
![N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B6086005.png)